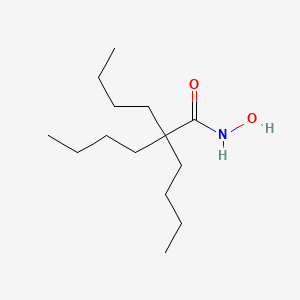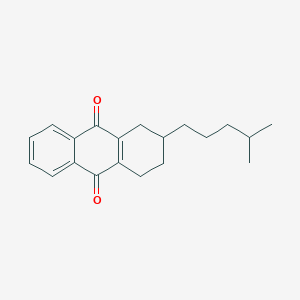
2-(4-Methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their wide range of applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a tetrahydroanthracene core substituted with a 4-methylpentyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as anthracene and 4-methylpentyl bromide.
Alkylation: The anthracene is subjected to alkylation using 4-methylpentyl bromide in the presence of a strong base like potassium tert-butoxide. This reaction introduces the 4-methylpentyl group to the anthracene core.
Hydrogenation: The alkylated anthracene is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to form the tetrahydroanthracene derivative.
Oxidation: Finally, the tetrahydroanthracene derivative is oxidized using an oxidizing agent like potassium permanganate (KMnO4) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
2-(4-Methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced or replaced on the anthracene core.
Common Reagents and Conditions
- Oxidation
属性
CAS 编号 |
52651-50-0 |
|---|---|
分子式 |
C20H24O2 |
分子量 |
296.4 g/mol |
IUPAC 名称 |
2-(4-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C20H24O2/c1-13(2)6-5-7-14-10-11-17-18(12-14)20(22)16-9-4-3-8-15(16)19(17)21/h3-4,8-9,13-14H,5-7,10-12H2,1-2H3 |
InChI 键 |
BMKLLNJUULWIIV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC1CCC2=C(C1)C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


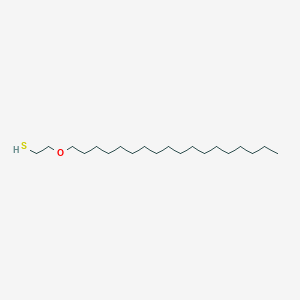
![N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14645199.png)

![2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone](/img/structure/B14645202.png)
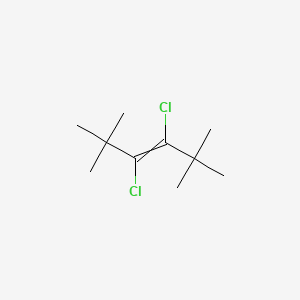
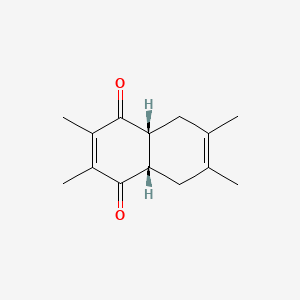
![4,4'-[Methyl(phenyl)silanediyl]dianiline](/img/structure/B14645217.png)

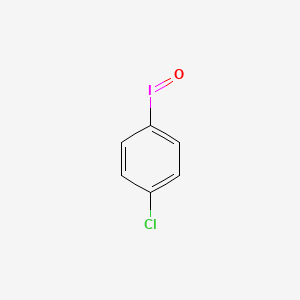
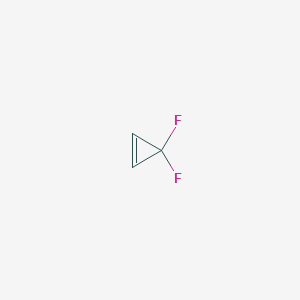
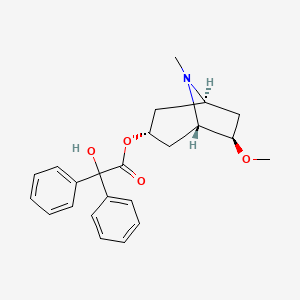

![1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14645268.png)
